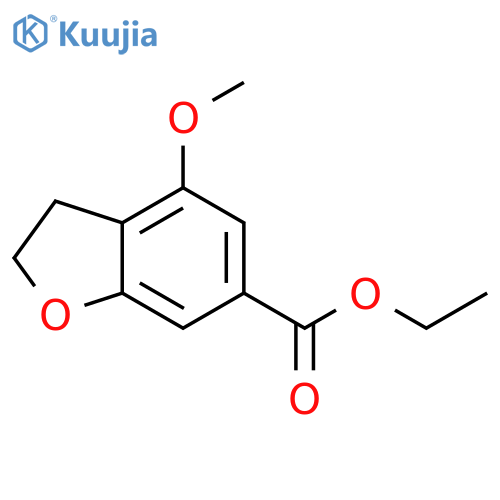

Cas no 156297-92-6 (Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate)

156297-92-6 structure

商品名:Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate

CAS番号:156297-92-6

MF:C12H14O4

メガワット:222.237164020538

MDL:MFCD30729870

CID:4609900

PubChem ID:129895982

Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate

- DB-187434

- ethyl 4-methoxy-2,3-dihydro-1-benzofuran-6-carboxylate

- SCHEMBL26644411

- 156297-92-6

- MFCD30729870

- CS-12455

- AC4532

- Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate

- SY058955

- AKOS032455888

-

- MDL: MFCD30729870

- インチ: 1S/C12H14O4/c1-3-15-12(13)8-6-10(14-2)9-4-5-16-11(9)7-8/h6-7H,3-5H2,1-2H3

- InChIKey: OVFRTBHSVOGGQC-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(C(OCC)=O)=CC(OC)=C2CC1

計算された属性

- せいみつぶんしりょう: 222.08920892g/mol

- どういたいしつりょう: 222.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 44.8Ų

Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09285-5g |

Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate |

156297-92-6 | 97% | 5g |

¥11229.0 | 2024-07-18 | |

| eNovation Chemicals LLC | D685288-10g |

Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate |

156297-92-6 | 97% | 10g |

$1650 | 2024-07-20 | |

| Key Organics Ltd | CS-12455-250MG |

Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate |

156297-92-6 | >97% | 0.25 g |

£263.00 | 2023-04-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09285-250mg |

Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate |

156297-92-6 | 97% | 250mg |

¥1939.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09285-250mg |

Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate |

156297-92-6 | 97% | 250mg |

¥1939.0 | 2023-09-09 | |

| Chemenu | CM385820-5g |

Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate |

156297-92-6 | 95%+ | 5g |

$1114 | 2023-02-17 | |

| A2B Chem LLC | AX04922-5g |

Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate |

156297-92-6 | ≥97% | 5g |

$1473.00 | 2024-01-03 | |

| Key Organics Ltd | CS-12455-0.25g |

Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate |

156297-92-6 | >97% | 0.25g |

£253.00 | 2023-09-07 | |

| Ambeed | A1179380-100mg |

Ethyl 4-methoxy-2,3-dihydrobenzofuran-6-carboxylate |

156297-92-6 | 97% | 100mg |

$146.0 | 2024-04-23 | |

| eNovation Chemicals LLC | D685288-5g |

Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate |

156297-92-6 | 97% | 5g |

$935 | 2025-02-20 |

Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

156297-92-6 (Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate) 関連製品

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:156297-92-6)Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):224.0/604.0